

# Spectroscopic Profile of 1,1-diethylcyclopropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1-Diethylcyclopropane*

Cat. No.: *B092845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-diethylcyclopropane**, a saturated hydrocarbon with a unique strained-ring system. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its infrared (IR), <sup>13</sup>C nuclear magnetic resonance (NMR), <sup>1</sup>H NMR, and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **1,1-diethylcyclopropane**.

## Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **1,1-diethylcyclopropane** is characterized by vibrational modes typical of alkyl-substituted cyclopropanes.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                      |
|--------------------------------|-------------------------------------------------|
| ~3080                          | C-H stretch (cyclopropyl)                       |
| ~2960                          | C-H stretch (asymmetric, CH <sub>3</sub> )      |
| ~2870                          | C-H stretch (symmetric, CH <sub>3</sub> )       |
| ~2930                          | C-H stretch (asymmetric, CH <sub>2</sub> )      |
| ~2850                          | C-H stretch (symmetric, CH <sub>2</sub> )       |
| ~1460                          | C-H bend (CH <sub>2</sub> and CH <sub>3</sub> ) |
| ~1020                          | Cyclopropane ring breathing                     |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,1-diethylcyclopropane**.

### <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ ) ppm | Carbon Atom Assignment           |
|---------------------------------|----------------------------------|
| 28.9                            | -CH <sub>2</sub> - (ethyl group) |
| 20.3                            | C1 (quaternary)                  |
| 14.5                            | -CH <sub>3</sub> (ethyl group)   |
| 9.5                             | C2/C3 (ring CH <sub>2</sub> )    |

Note: Data referenced from Organic Magnetic Resonance, 16, 71(1981).[\[1\]](#)

### <sup>1</sup>H NMR Data

Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Proton Assignment                        |
|------------------------------------|--------------|-------------|------------------------------------------|
| ~1.2                               | Quartet      | 4H          | -CH <sub>2</sub> - (ethyl group)         |
| ~0.8                               | Triplet      | 6H          | -CH <sub>3</sub> (ethyl group)           |
| ~0.1                               | Singlet      | 4H          | -CH <sub>2</sub> - (cyclopropyl<br>ring) |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,1-diethylcyclopropane** results in characteristic fragmentation patterns.

| Mass-to-Charge Ratio<br>(m/z) | Relative Intensity | Proposed Fragment Ion                             |
|-------------------------------|--------------------|---------------------------------------------------|
| 98                            | Moderate           | [M] <sup>+</sup> (Molecular Ion)                  |
| 69                            | High               | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 41                            | High               | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>     |
| 29                            | Moderate           | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR

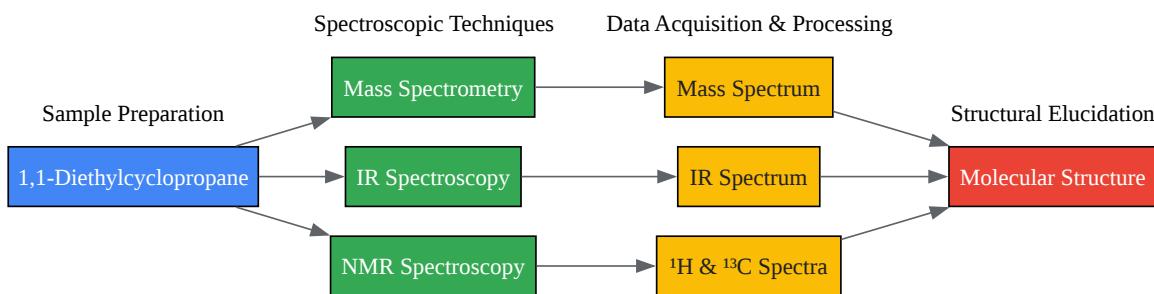
- Sample Preparation: A sample of **1,1-diethylcyclopropane** (typically 5-25 mg for <sup>1</sup>H, 20-100 mg for <sup>13</sup>C) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz for  $^1\text{H}$ ) is used.
- **Data Acquisition:**
  - The spectrometer is tuned to the appropriate frequency for the nucleus of interest ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - The magnetic field is shimmed to achieve homogeneity.
  - A series of radiofrequency pulses are applied to the sample.
  - The resulting free induction decay (FID) signal is recorded.
  - For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
- **Data Processing:** The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## Gas-Phase Infrared (IR) Spectroscopy

- **Sample Introduction:** A gaseous sample of **1,1-diethylcyclopropane** is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is controlled to optimize the signal intensity.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
  - A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.
  - The infrared beam is passed through the gas cell containing the sample.
  - The transmitted radiation is detected, and an interferogram is generated.


- Data Processing: The interferogram is converted to a single-beam spectrum via a Fourier transform. The single-beam sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: As **1,1-diethylcyclopropane** is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. In a GC-MS setup, the compound is first separated from any impurities on a capillary column.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

## Visualizations

The logical workflow for the spectroscopic analysis of **1,1-diethylcyclopropane** is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,1-diethylcyclopropane**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1-Diethylcyclopropane | C7H14 | CID 66086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-diethylcyclopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092845#1-1-diethylcyclopropane-spectroscopic-data]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

